molecular formula C13H12Cl2N2O2 B13958969 (5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride CAS No. 37831-77-9

(5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride

Cat. No.: B13958969
CAS No.: 37831-77-9
M. Wt: 299.15 g/mol
InChI Key: NYDVREMXYFDKMB-UHFFFAOYSA-N
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Description

(5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride is a chemical compound with the molecular formula C12H11ClN2O2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride typically involves the esterification of 3-pyridineacetic acid with (5-chloro-3-pyridinyl)methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is obtained as a monohydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

(5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridineacetic acid: A precursor in the synthesis of (5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride.

    (5-Chloro-3-pyridinyl)methanol: Another precursor used in the synthesis.

    Pyridine N-oxides: Oxidation products of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both ester and chloride functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

CAS No.

37831-77-9

Molecular Formula

C13H12Cl2N2O2

Molecular Weight

299.15 g/mol

IUPAC Name

(5-chloropyridin-3-yl)methyl 2-pyridin-3-ylacetate;hydrochloride

InChI

InChI=1S/C13H11ClN2O2.ClH/c14-12-4-11(7-16-8-12)9-18-13(17)5-10-2-1-3-15-6-10;/h1-4,6-8H,5,9H2;1H

InChI Key

NYDVREMXYFDKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(=O)OCC2=CC(=CN=C2)Cl.Cl

Origin of Product

United States

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